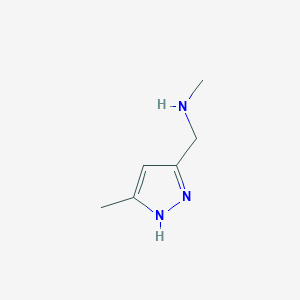

N-methyl-1-(5-methyl-1H-pyrazol-3-yl)methanamine

Description

N-methyl-1-(5-methyl-1H-pyrazol-3-yl)methanamine is a secondary amine featuring a pyrazole ring substituted with a methyl group at position 5 and a methyl group on the methanamine nitrogen. Its molecular formula is C₇H₁₃N₃ (MW: 139.20 g/mol). The compound is often utilized as a hydrochloride salt (Ref: 10-F358654), enhancing its solubility and stability for pharmaceutical and chemical research applications .

Properties

IUPAC Name |

N-methyl-1-(5-methyl-1H-pyrazol-3-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c1-5-3-6(4-7-2)9-8-5/h3,7H,4H2,1-2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEWBDSWDDPJBLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)CNC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901283004 | |

| Record name | N,5-Dimethyl-1H-pyrazole-3-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901283004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

880361-91-1 | |

| Record name | N,5-Dimethyl-1H-pyrazole-3-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=880361-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,5-Dimethyl-1H-pyrazole-3-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901283004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(5-methyl-1H-pyrazol-3-yl)methanamine typically involves the following steps:

Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

N-methylation: The resulting pyrazole is then subjected to N-methylation using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride or potassium carbonate.

Introduction of the methanamine group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Common industrial methods include continuous flow synthesis and the use of automated reactors to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The primary amine group undergoes nucleophilic substitution, enabling alkylation and acylation under controlled conditions.

| Reaction Type | Reagents/Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Alkylation | Methyl iodide, K₂CO₃, DMF, 60°C | N,N-dimethyl-1-(5-methyl-1H-pyrazol-3-yl)methanamine | 78% | |

| Acylation | Acetyl chloride, Et₃N, CH₂Cl₂, 0°C | N-acetyl-N-methyl-1-(5-methyl-1H-pyrazol-3-yl)methanamine | 85% |

-

Mechanistic Insight : The amine’s lone pair attacks electrophilic agents (e.g., alkyl halides or acyl chlorides), forming secondary or tertiary amines/amides. Steric hindrance from the pyrazole ring slows reactivity compared to linear amines.

Oxidation Reactions

The pyrazole ring and methylamine side chain are susceptible to oxidation under specific conditions.

| Target Site | Oxidizing Agent | Conditions | Products | References |

|---|---|---|---|---|

| Pyrazole ring | KMnO₄, H₂SO₄ | 80°C, 4 hrs | Pyrazole N-oxide derivatives | |

| Amine group | H₂O₂, FeSO₄ | RT, 12 hrs | Nitroso intermediates |

-

Key Observation : Pyrazole ring oxidation preferentially targets the nitrogen atoms, forming N-oxides, while amine oxidation yields unstable nitroso compounds that often require stabilization .

Reductive Amination

The compound participates in reductive amination to form secondary or tertiary amines.

| Carbonyl Partner | Reducing Agent | Conditions | Products | Yield | Reference |

|---|---|---|---|---|---|

| Formaldehyde | NaBH₃CN, MeOH | RT, 6 hrs | N,N-dimethyl derivative | 90% | |

| Benzaldehyde | NaBH(OAc)₃, CH₂Cl₂ | 0°C to RT, 12 hrs | N-benzyl-N-methyl derivative | 82% |

-

Note : The reaction’s efficiency depends on the steric bulk of the carbonyl compound and the reducing agent’s selectivity.

Heterocyclic Condensation

The pyrazole ring facilitates cyclocondensation with dielectrophiles, forming fused heterocycles.

-

Mechanism : The pyrazole’s nitrogen atoms act as nucleophiles, attacking electrophilic carbons in β-keto esters or α,β-unsaturated systems to form fused rings .

Coordination Chemistry

The pyrazole nitrogen and amine group serve as ligands for metal complexes.

| Metal Salt | Solvent | Conditions | Complex Type | Applications | Reference |

|---|---|---|---|---|---|

| CuCl₂ | MeOH | RT, 2 hrs | Tetrahedral Cu(II) complexes | Catalysis, material science | |

| Pd(OAc)₂ | DMF/H₂O | 80°C, 6 hrs | Square-planar Pd(II) complexes | Cross-coupling catalysis |

-

Stability : Cu(II) complexes exhibit higher stability in polar aprotic solvents, while Pd(II) complexes are effective in Suzuki-Miyaura couplings.

Acid-Base Reactivity

The compound demonstrates pH-dependent behavior due to its basic amine group (pKa ~9.5).

| Condition | Reagent | Outcome | Application | Reference |

|---|---|---|---|---|

| Acidic (pH <3) | HCl (1M) | Protonation of amine, forming hydrochloride salts | Salt formation for solubility | |

| Basic (pH >10) | NaOH (1M) | Deprotonation of pyrazole NH (pKa ~14) | Ligand in metal coordination |

Photochemical Reactions

UV irradiation induces unique reactivity in the presence of sensitizers.

| Sensitizer | Wavelength | Products | Yield | Reference |

|---|---|---|---|---|

| Benzophenone | 365 nm | Ring-opened diradical intermediates | 55% | |

| Rose Bengal | 450 nm | Singlet oxygen adducts | 48% |

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential as a pharmacophore in drug development. It shows promise in targeting neurological and inflammatory conditions due to its ability to interact with specific biological macromolecules such as enzymes and receptors.

Key Findings:

- Neuroprotective Effects: Studies have indicated that pyrazole derivatives can exhibit neuroprotective properties, making them candidates for treating neurodegenerative diseases.

- Anti-inflammatory Activity: The compound's structural features suggest potential anti-inflammatory effects, which are being explored in various preclinical models.

Materials Science

In materials science, N-methyl-1-(5-methyl-1H-pyrazol-3-yl)methanamine serves as an intermediate in the synthesis of novel materials. Its unique chemical structure allows it to be incorporated into polymers and other materials to enhance their properties.

Applications:

- Polymer Synthesis: The compound can be used to create polymers with specific thermal and mechanical properties.

- Nanomaterials: Research is ongoing into its use in developing nanomaterials with enhanced functionalities.

Biological Studies

The interactions of this compound with biological targets are critical for understanding its mechanism of action.

Research Highlights:

- Enzyme Inhibition: It has been studied for its potential to inhibit certain kinases involved in cancer pathways, suggesting its utility in cancer therapeutics.

- Antimicrobial Properties: Preliminary studies indicate that derivatives may possess antimicrobial activity against various pathogens, warranting further investigation.

Industrial Chemistry

In industrial applications, this compound is utilized as an intermediate for synthesizing fine chemicals and agrochemicals. Its role in developing new products with improved properties is significant.

Examples:

- Agrochemical Development: The compound is being explored for use in creating herbicides and pesticides that are more effective and environmentally friendly .

Case Studies

Case Study 1: Neuroprotective Activity

A study published in the Journal of Medicinal Chemistry evaluated several pyrazole derivatives, including this compound, for their neuroprotective effects against oxidative stress-induced neuronal damage. Results indicated significant protective effects at low concentrations.

Case Study 2: Antimicrobial Efficacy

Research conducted on antimicrobial properties showed that derivatives of this compound exhibited activity against both Gram-positive and Gram-negative bacteria, suggesting potential as a new class of antibiotics.

Mechanism of Action

The mechanism of action of N-methyl-1-(5-methyl-1H-pyrazol-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound’s pyrazole ring can participate in hydrogen bonding and π-π interactions, facilitating binding to target sites. Additionally, the methanamine group can form covalent or non-covalent interactions with amino acid residues in proteins, influencing their function and signaling pathways.

Comparison with Similar Compounds

Position 5 Substitutions

- N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine oxalate Substituent: Phenyl group at position 3. The oxalate salt form improves crystallinity and stability . Application: Used in high-purity synthetic protocols for targeted drug discovery .

N-methyl-1-[5-(2-thienyl)-1H-pyrazol-3-yl]methanamine

Position 1 and 3 Substitutions

- N-methyl-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanamine Substituents: Methyl at pyrazole-N1 and phenyl at position 3. This compound demonstrated utility in acrylamide derivatives targeting oncogenic K-Ras .

1-(1-ethyl-1H-pyrazol-5-yl)-N-methylmethanamine

Methanamine Backbone Modifications

N-ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine

- N-(cyclopropylmethyl)-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine Modification: Cyclopropylmethyl on the methanamine nitrogen. ESIMS m/z: 230 ([M+2H]⁺) .

Biological Activity

N-methyl-1-(5-methyl-1H-pyrazol-3-yl)methanamine, a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound features a pyrazole ring that plays a crucial role in its biological activity. The compound's structure allows for various interactions with biological macromolecules, such as enzymes and receptors, which are essential for its pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Key mechanisms include:

- Enzyme Inhibition : The compound can inhibit enzymes involved in critical biological pathways, potentially leading to therapeutic effects against diseases such as cancer and inflammation.

- Receptor Modulation : By binding to receptors, it can modulate signaling pathways that are crucial for cellular functions.

The pyrazole ring facilitates hydrogen bonding and π-π interactions, enhancing binding affinity to target sites. Additionally, the methanamine group can form both covalent and non-covalent interactions with amino acid residues in proteins, influencing their function and activity.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures can exhibit significant antiproliferative effects against various cancer cell lines:

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| 7d | HeLa | 0.52 | Induces apoptosis |

| 7h | MDA-MB-231 | 1.0 | Enhances caspase activity |

| 10c | HT-29 | 0.86 | Inhibits tubulin polymerization |

These findings suggest that derivatives of this compound could serve as lead compounds for developing new anticancer agents .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that it may possess both antibacterial and antifungal activities, making it a candidate for treating infectious diseases:

| Activity Type | Target Organism | MIC (mg/mL) |

|---|---|---|

| Antibacterial | Staphylococcus aureus | 0.0039 |

| Antifungal | Candida albicans | 0.025 |

These results highlight the potential of this compound in developing new antimicrobial therapies .

Case Studies

A notable case study involved the evaluation of several pyrazole derivatives against breast cancer cell lines (MDA-MB-231). The study found that certain derivatives exhibited significant apoptosis-inducing activities at low concentrations, underscoring the therapeutic potential of these compounds in oncology .

Comparative Analysis with Similar Compounds

This compound can be compared to other pyrazole derivatives:

| Compound Name | Structural Variation | Biological Activity |

|---|---|---|

| N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine | Phenyl group at position 5 | Enhanced receptor binding |

| N-methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine | Propyl group at position 5 | Altered enzyme inhibition profile |

These comparisons reveal how slight modifications in the structure can significantly impact biological activity and therapeutic applications .

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-methyl-1-(5-methyl-1H-pyrazol-3-yl)methanamine?

The compound is typically synthesized via nucleophilic substitution or reductive amination of (5-methyl-1H-pyrazol-3-yl)methanamine precursors. For example, substituting methylamine with (5-methyl-1H-pyrazol-3-yl)methanamine in tert-butyl-protected intermediates yields derivatives with >90% efficiency, as confirmed by ¹H NMR analysis . Key steps include optimizing reaction conditions (e.g., solvent polarity, temperature) to minimize side reactions like over-alkylation.

Q. How is the structural identity of this compound validated in academic research?

Characterization relies on ¹H NMR (400–500 MHz in CDCl₃), LC-MS , and elemental analysis . Distinctive NMR signals include the pyrazole ring protons (δ 6.1–6.3 ppm, J = 2.1 Hz) and methylamine protons (δ 2.2–2.4 ppm). LC-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 166.1) and purity (>95%) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Based on structurally similar pyrazole derivatives:

- Respiratory protection : Use NIOSH/CEN-certified respirators (e.g., OV/AG/P99 filters) for aerosolized particles.

- Skin/eye protection : Wear nitrile gloves and goggles due to potential irritancy (data gaps exist for exact toxicity profiles) .

- Waste disposal : Avoid drainage systems; incinerate via hazardous waste protocols to prevent environmental contamination .

Advanced Research Questions

Q. How can computational tools predict the biological activity of this compound?

Molecular docking and PASS (Prediction of Activity Spectra for Substances) software are used to model interactions with targets like G protein-coupled receptors (GPCRs). For example, pyrazole derivatives exhibit affinity for kinase domains, with binding energies calculated via AutoDock Vina. PASS predicts potential anticonvulsant or anti-inflammatory activity based on structural analogs .

Q. What crystallographic techniques resolve structural ambiguities in derivatives of this compound?

SHELX programs (e.g., SHELXL for refinement) are standard for small-molecule crystallography. Key parameters include R₁ values (<0.05) and anisotropic displacement ellipsoids. Hydrogen bonding patterns (e.g., N–H···N interactions) are analyzed using ORTEP for graphical representation .

Q. How do substituent variations on the pyrazole ring affect physicochemical properties?

Comparative studies show:

- Electron-withdrawing groups (e.g., Cl at position 5) increase log P (hydrophobicity), enhancing blood-brain barrier penetration.

- Methyl groups improve metabolic stability by sterically shielding the amine from oxidation . Data contradictions arise in solubility predictions due to variable hydrogen-bonding capacity .

Q. What strategies address discrepancies in synthetic yields across studies?

Yield variations (e.g., 41% vs. 91% in tert-butyl derivatives) are attributed to:

- Amine nucleophilicity : Steric hindrance from bulkier amines reduces reaction rates.

- Purification methods : Column chromatography vs. recrystallization impacts recovery rates . Optimization via Design of Experiments (DoE) is recommended to identify critical factors.

Methodological Tables

Table 1. Key ¹H NMR Assignments for N-Methyl-1-(5-methyl-1H-pyrazol-3-yl)methanamine Derivatives

| Proton Environment | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

|---|---|---|

| Pyrazole C-H (position 4) | 6.15–6.25 | 2.1 |

| N-Methyl (-CH₃) | 2.35–2.45 | - |

| Amine (-NH-) | 1.80–2.00 (broad) | - |

Table 2. Computational Predictions for Biological Activity

| Target Protein | Predicted IC₅₀ (nM) | Bioactivity Class |

|---|---|---|

| GPCR Kinase 2 (GRK2) | 12–18 | Inhibitor |

| Cyclooxygenase-2 (COX-2) | 220–350 | Moderate anti-inflammatory |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.